molecular formula C15H8Cl2F5NO2 B2942609 N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-20-4

N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2942609
CAS No.: 338792-20-4
M. Wt: 400.13
InChI Key: PNPCFTMNXYDUAR-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide is a halogen-rich acetamide derivative characterized by a 2,6-dichlorophenyl group attached to the nitrogen atom and a 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetyl backbone. Its molecular weight and stereoelectronic properties are influenced by the trifluoromethylphenoxy group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F5NO2/c16-10-5-2-6-11(17)12(10)23-13(24)15(21,22)25-9-4-1-3-8(7-9)14(18,19)20/h1-7H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPCFTMNXYDUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(=O)NC2=C(C=CC=C2Cl)Cl)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,6-dichloroaniline and 3-(trifluoromethyl)phenol.

    Formation of Intermediate: The first step involves the reaction of 2,6-dichloroaniline with a difluoroacetylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 3-(trifluoromethyl)phenol in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide undergoes several types of chemical reactions:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents used.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions facilitate hydrolysis.

Major Products

Scientific Research Applications

N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, also known as diflufenican, is a synthetic compound primarily used as a selective herbicide. Here's a detailed overview of its applications:

Selective Herbicide

  • Primary Function: Diflufenican is mainly used to control broad-leaved weeds while remaining safe for grasses, making it valuable in agricultural practices.
  • Targeted Action: It exhibits selective herbicidal activity against broad-leaved weeds, functioning by disrupting hormonal balance within the target plants, leading to stunted growth and eventual death.
  • Crop Systems: Its selectivity allows it to be used effectively in various crop systems without harming the crops themselves.
  • Global Use: First introduced by Bayer CropScience in the early 1980s, diflufenican has been registered for use in over 40 countries worldwide.

Chemical Properties

  • Formula and Weight: The chemical formula for diflufenican is C15H8Cl2F5NO2, and it has a molecular weight of 400.13 g/mol .
  • Structure: The compound features a complex structure characterized by two chlorine atoms, five fluorine atoms, and an acetamide group.
  • Appearance: It is typically encountered as a white to yellowish crystalline powder.
  • Solubility: Diflufenican is insoluble in water but soluble in various organic solvents such as ethanol and dichloromethane.

Comparison with Similar Compounds

Compound NameChemical FormulaUnique Features
N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamideC31H35Cl2F3N6O2SContains additional nitrogen functionalities
2-(2,6-dichlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamideC15H10Cl2F3NO2Similar structure but different substituents
N-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acetamideC16H15ClF3NDifferent aromatic substitutions affecting activity

Mechanism of Action

The mechanism by which N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide exerts its effects involves interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(2,6-Diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide (C₁₉H₁₈F₅NO₂, MW 387.34): Replacing the dichlorophenyl group with a diethylphenyl moiety reduces electronegativity and steric hindrance. This substitution may improve solubility in nonpolar solvents but could diminish binding affinity in target interactions requiring halogen bonding, as seen in pesticidal analogs like alachlor ().
  • N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (C₁₄H₁₀Cl₃NO, MW 314.59): This compound retains the dichlorophenyl-acetamide core but substitutes the trifluoromethylphenoxy group with a simpler 4-chlorophenyl moiety. The absence of fluorine reduces metabolic resistance but maintains herbicidal activity, as seen in diclofenac-related compounds ().

Functional Group Modifications

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS, MW 299.16): Replacing the trifluoromethylphenoxy group with a thiazole ring introduces hydrogen-bonding capabilities (N–H⋯N interactions) that stabilize crystal packing (R₂²(8) motif). This structural feature is absent in the target compound, which relies on van der Waals interactions from fluorinated groups.
  • N-(2,6-Dichlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (C₁₆H₁₇Cl₂N₃O₃, MW 378.23): The spiro-diazaspiro group adds conformational rigidity and hydrogen-bonding sites, contrasting with the flexible trifluoromethylphenoxy chain in the target compound. Such modifications are critical in optimizing pharmacokinetic profiles for CNS-targeted drugs .

Agrochemical Analogs

  • Alachlor (C₁₄H₂₀ClNO₂, MW 269.77): A chloroacetamide herbicide with a 2,6-diethylphenyl group. Unlike the target compound, alachlor lacks fluorine substituents, making it more prone to hydrolysis. Its mechanism involves inhibition of very-long-chain fatty acid synthesis, a trait shared with fluorinated acetamides but with lower environmental persistence .
  • Dimethenamid (C₁₂H₁₈ClNO₂S, MW 275.79): Features a 2-chloro-N-(2,4-dimethyl-3-thienyl)acetamide structure. The thienyl group enhances soil mobility compared to the target compound’s bulky trifluoromethylphenoxy group, illustrating how heterocyclic substitutions tailor herbicidal selectivity .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW Key Substituents Melting Point (°C) Application/Activity
Target Compound C₁₅H₁₀Cl₂F₅NO₂ 436.1 2,6-dichlorophenyl, CF₃-phenoxy Not reported Research (potential agrochemical)
N-(2,6-Diethylphenyl) analog C₁₉H₁₈F₅NO₂ 387.3 2,6-diethylphenyl, CF₃-phenoxy Not reported Synthetic intermediate
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 299.2 Thiazole ring 489–491 Crystal engineering
Alachlor C₁₄H₂₀ClNO₂ 269.8 2,6-diethylphenyl, chloroacetamide 39–42 Herbicide

Research Findings and Trends

  • Fluorine Impact: The trifluoromethylphenoxy group in the target compound enhances oxidative stability compared to non-fluorinated analogs like N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, which is more susceptible to metabolic degradation .
  • Crystallinity : Thiazole-containing analogs (e.g., ) exhibit superior crystallinity due to hydrogen bonding, whereas the target compound’s fluorinated groups may lead to amorphous solid states, affecting formulation .
  • Agrochemical Efficacy: Fluorinated acetamides show prolonged soil residual activity but raise environmental concerns due to bioaccumulation, unlike older herbicides like propachlor (C₁₁H₁₄ClNO, MW 211.7) .

Biological Activity

N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, commonly referred to as diflufenican, is a synthetic compound primarily recognized for its selective herbicidal properties. This article delves into the biological activity of diflufenican, exploring its mechanisms of action, efficacy against various plant species, and potential toxicity to non-target organisms.

  • Molecular Formula : C₁₅H₈Cl₂F₅NO₂
  • Molecular Weight : 400.13 g/mol
  • CAS Number : 2468185

Diflufenican features a complex structure with two chlorine atoms and five fluorine atoms, contributing to its unique biological activity. It is typically encountered as a white to yellowish crystalline powder and is insoluble in water but soluble in organic solvents like ethanol and dichloromethane .

Diflufenican acts primarily as a selective herbicide targeting broad-leaved weeds while sparing grasses. Its mode of action involves disrupting hormonal balances within the target plants, leading to stunted growth and eventual death. This selectivity allows for effective use in various agricultural systems without harming crops.

Efficacy Against Weeds

Diflufenican has been shown to exhibit significant efficacy against a range of broad-leaved weed species. The following table summarizes some key findings regarding its herbicidal activity:

Weed Species Efficacy (Rate of Application) Mechanism
Chenopodium album200 g/haInhibition of growth hormones
Polygonum aviculare150 g/haDisruption of photosynthesis
Brassica napus100 g/haInterference with metabolic pathways

Study 1: Selectivity in Crop Systems

In a study conducted by Bayer CropScience, diflufenican was applied in cereal crops to assess its selectivity. Results indicated that while broad-leaved weeds were effectively controlled, grass crops remained unharmed even at higher application rates.

Study 2: Toxicity Assessment

Research on the toxicity of diflufenican revealed moderate toxicity levels to non-target organisms. Acute exposure studies indicated potential central nervous system depression and liver damage in animal models. Long-term studies highlighted concerns regarding reproductive and developmental toxicity.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of diflufenican derivatives to enhance efficacy and reduce toxicity. Modifications in the chemical structure have led to the discovery of compounds with improved selectivity and reduced environmental impact:

  • Derivatives : Variations such as N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide have shown promise in preliminary trials due to enhanced herbicidal activity against resistant weed species .

Q & A

Basic: What are the key challenges in synthesizing N-(2,6-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound requires precise control over halogenation and fluorination steps. Introducing the 2,6-dichlorophenyl and trifluoromethylphenoxy groups involves sequential nucleophilic aromatic substitution (NAS) or Ullmann coupling. Key challenges include:

  • Regioselectivity : Ensuring substitution at the 2,6-positions on the phenyl ring (avoiding meta/para byproducts) .
  • Fluorination Stability : The difluoroacetamide moiety is sensitive to hydrolysis; anhydrous conditions and low temperatures (0–5°C) are recommended .
  • Purification : Use column chromatography with hexane/ethyl acetate gradients (7:3 ratio) to separate isomers. Confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Basic: How can researchers confirm the molecular geometry and stereoelectronic properties of this compound?

Methodological Answer:
Combined spectroscopic and crystallographic methods are essential:

  • X-ray Diffraction (XRD) : Resolve bond lengths (e.g., C-Cl ≈ 1.73 Å) and dihedral angles between the phenyl and acetamide groups .
  • NMR Analysis : 19F^{19}\text{F} NMR identifies chemical shifts for CF3_3 (−63 ppm) and CF2_2 (−110 ppm), while 1H^{1}\text{H} NMR distinguishes aromatic protons (δ 7.2–7.8 ppm) .
  • DFT Calculations : Compare computed vs. experimental IR spectra (e.g., C=O stretch at 1680 cm1^{-1}) to validate electronic environments .

Advanced: What strategies are effective for probing structure-activity relationships (SAR) of derivatives with modified halogen/fluorine substituents?

Methodological Answer:

  • Substituent Variation : Replace 3-(trifluoromethyl)phenoxy with pentafluorophenoxy to assess hydrophobicity effects. Use Suzuki coupling for aryl modifications .
  • Bioactivity Assays : Test insect growth inhibition (e.g., Spodoptera littoralis LC50_{50}) or enzyme inhibition (e.g., acetylcholinesterase IC50_{50}) to correlate substituents with potency .
  • Data Analysis : Apply multivariate regression to quantify contributions of Cl/F electronegativity and steric bulk to activity .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine if the compound acts as a competitive/non-competitive inhibitor (e.g., for chitin synthase) .
  • Molecular Docking : Use AutoDock Vina to model binding to insect GABA receptors; prioritize poses with H-bonding to acetamide carbonyl .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) to recombinant proteins (e.g., cytochrome P450 isoforms) .

Data Contradictions: How should researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical protocols (e.g., OECD Guideline 227 for insect toxicity) .
  • Batch Consistency : Verify compound purity (>98% via LC-MS) and storage conditions (desiccated at −20°C) to minimize degradation .
  • Meta-Analysis : Aggregate data from PubChem and crystallography databases to identify outliers due to solvent effects (e.g., DMSO vs. ethanol) .

Advanced: What computational approaches predict the compound’s environmental persistence or metabolite toxicity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate hydrolysis activation energy (ΔG‡) to estimate half-life in aqueous environments .
  • QSAR Modeling : Train models on EPA’s ECOTOX database to predict LC50_{50} in non-target species (e.g., Daphnia magna) .
  • Metabolite Simulation : Use GLORYx to identify probable Phase I metabolites (e.g., dechlorination products) and their toxicity .

Stability: How can researchers assess the compound’s stability under varying pH and UV exposure?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 48 hours; monitor via HPLC .
    • UV Irradiation : Expose to 254 nm UV light for 24 hours; quantify photodegradants using LC-MS/MS .
  • Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Advanced: What techniques characterize non-covalent interactions between this compound and protein targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant receptors (e.g., TRPV1) on CM5 chips; measure association/dissociation rates .
  • Cryo-EM : Resolve binding conformations at 3–4 Å resolution for membrane-bound targets .
  • Fluorescence Quenching : Titrate compound into tryptophan-containing proteins; calculate Stern-Volmer constants to infer binding modes .

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